molecular formula C7H13FN2O2 B13815315 4-(2-Fluoroethyl)piperazine-1-carboxylic acid CAS No. 596820-62-1

4-(2-Fluoroethyl)piperazine-1-carboxylic acid

Cat. No.: B13815315
CAS No.: 596820-62-1
M. Wt: 176.19 g/mol
InChI Key: PGSFJNUWETZFFW-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with 2-fluoroethyl halides under basic conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis of piperazine derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or amines derived from the reduction of the carboxylic acid group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Fluoroethyl)piperazine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid is not fully understood. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine compounds act as GABA receptor agonists, which can influence neurotransmission . The fluoroethyl group may enhance the compound’s ability to cross biological membranes and interact with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoroethyl)piperazine-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

596820-62-1

Molecular Formula

C7H13FN2O2

Molecular Weight

176.19 g/mol

IUPAC Name

4-(2-fluoroethyl)piperazine-1-carboxylic acid

InChI

InChI=1S/C7H13FN2O2/c8-1-2-9-3-5-10(6-4-9)7(11)12/h1-6H2,(H,11,12)

InChI Key

PGSFJNUWETZFFW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCF)C(=O)O

Origin of Product

United States

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